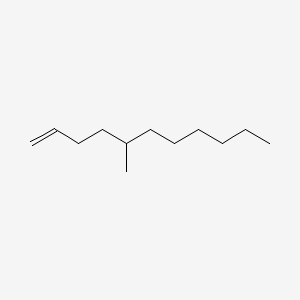
5-Methyl-1-undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-undecene: is an organic compound with the chemical formula C12H24 . It is a colorless liquid that is volatile at room temperature and has a characteristic hydrocarbon odor . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-1-undecene can be synthesized through various methods. One common method involves the synthesis of 1-undecene followed by a methylation reaction . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can produce 5-methylundecane using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Methyl-1-undecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-undecene involves its interactions at the molecular level. For instance, in microbial biosynthesis, it is produced by Pseudomonas species through an enzyme-mediated process that converts medium-chain fatty acids into terminal olefins . This process involves an oxygen-activating, nonheme iron-dependent mechanism, which includes β-hydrogen abstraction during fatty acid substrate activation.
Comparación Con Compuestos Similares
1-Undecene: Similar in structure but lacks the methyl group at the fifth position.
5-Methylundecane: The fully hydrogenated version of 5-Methyl-1-undecene.
Other Medium-Chain Alkenes: Compounds like 1-dodecene and 1-decene share similar properties but differ in chain length and specific functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond at the first position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs.
Propiedades
Número CAS |
146919-79-1 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
5-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clave InChI |
HNWYNXVFBLSLQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



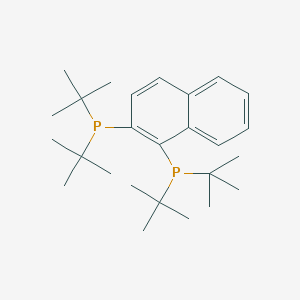
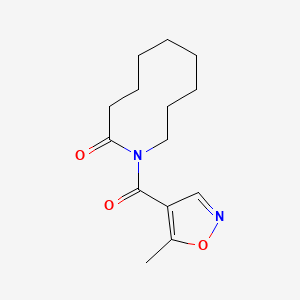
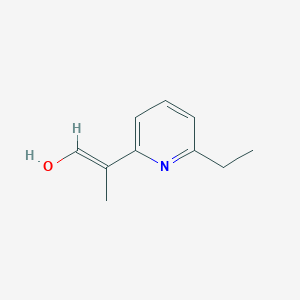
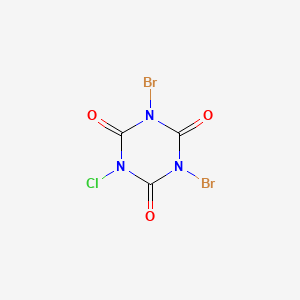

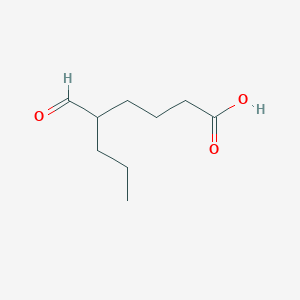
![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
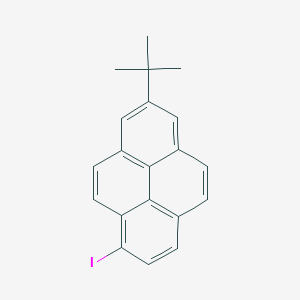

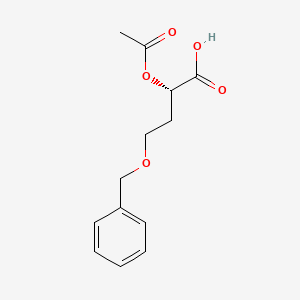
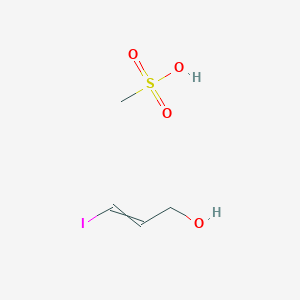
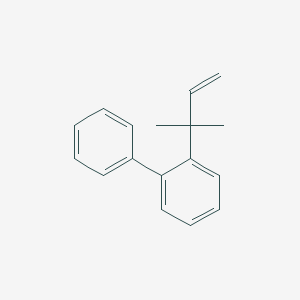
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
